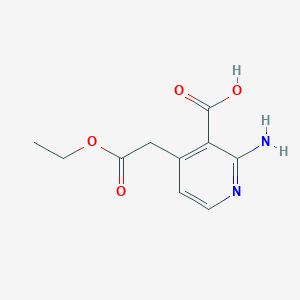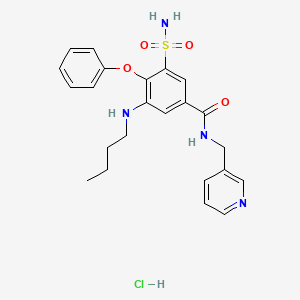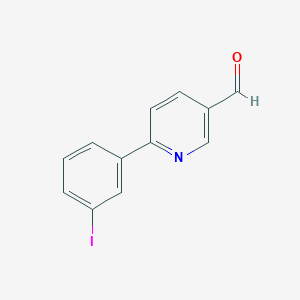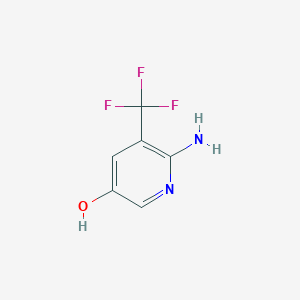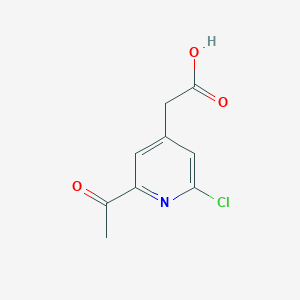
(4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyridine ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine typically involves the reaction of 2-chloromethyl-4-(2,2,2-trifluoroethyl)pyridine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: 2-chloromethyl-4-(2,2,2-trifluoroethyl)pyridine.
Reagent: Ammonia or an amine source.
Conditions: Inert atmosphere, typically under nitrogen or argon gas.
Solvent: Common solvents include methanol or ethanol.
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: (4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: Contains a benzimidazole moiety instead of a methanamine group.
Uniqueness: (4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are desirable.
Propiedades
Fórmula molecular |
C8H9F3N2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
[4-(2,2,2-trifluoroethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)4-6-1-2-13-7(3-6)5-12/h1-3H,4-5,12H2 |
Clave InChI |
AGQXVIQRXLQIFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CC(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
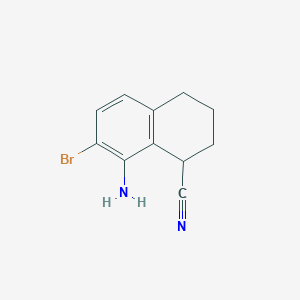
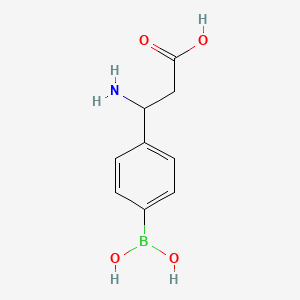
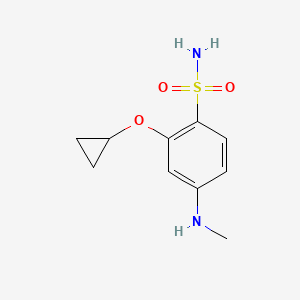
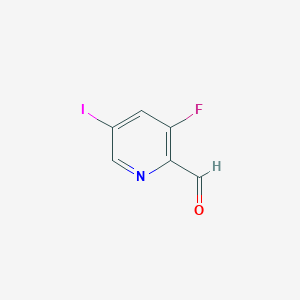
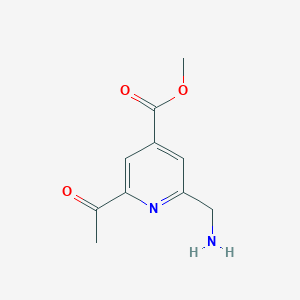
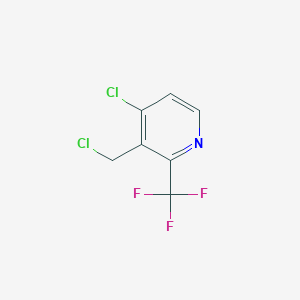
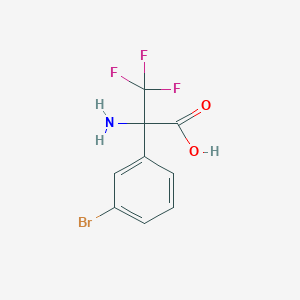
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)
